sodium;benzenethiolate
Description
Historical Context and Evolution of Thiolate Reagents in Organic Synthesis
The use of sulfur-based nucleophiles has long been a cornerstone of organic synthesis. Thiolates, the conjugate bases of thiols, are potent nucleophiles utilized in a variety of reactions. Historically, their application was prominent in classic substitution reactions, such as the Sₙ2 displacement of alkyl halides to form thioethers. libretexts.org This fundamental reaction laid the groundwork for constructing carbon-sulfur bonds, a critical linkage in many organic molecules.
The evolution of organometallic chemistry significantly broadened the scope of thiolate reagents. The development of transition-metal-catalyzed cross-coupling reactions, a field that saw explosive growth in the latter half of the 20th century, provided new avenues for using thiolates. nih.gov While early work focused on organolithium and organomagnesium compounds, the utility of other organometallic reagents, including those derived from sodium, became increasingly apparent. springernature.comfigshare.com Arenethiolates, such as sodium benzenethiolate (B8638828), emerged as effective coupling partners in reactions catalyzed by metals like nickel and palladium, enabling the synthesis of aryl sulfides from aryl halides or sulfonates. nih.govnih.gov This represented a major advancement over traditional methods, offering greater efficiency and functional group tolerance. Recent advancements continue to expand the utility of arenethiolates into areas like photoredox catalysis, demonstrating their ongoing evolution as versatile synthetic tools. researchgate.netrsc.org
Significance of Sulfur-Containing Organic Compounds in Chemical Sciences
Organosulfur compounds, which are organic compounds containing at least one carbon-sulfur bond, are a crucial subclass of molecules with wide-ranging importance. taylorandfrancis.com Their significance spans medicinal chemistry, agricultural science, and materials science. taylorandfrancis.comontosight.ai Many pharmaceutical drugs contain sulfur; early examples include antibacterial sulfonamides, and the majority of β-lactam antibiotics like penicillin derivatives feature a sulfur atom. taylorandfrancis.com The unique chemical properties of sulfur, including its various oxidation states and the reactivity of the sulfhydryl (-SH) group, allow organosulfur compounds to participate in vital biological reactions and protect cells from oxidative damage. nih.govnih.gov
In biochemistry, thioesters, which are derivatives of thiols, are key intermediates in metabolic pathways such as the biosynthesis of fatty acids. taylorandfrancis.com The thiol-containing amino acid cysteine is critical in the structure and function of numerous proteins and enzymes. britannica.com Furthermore, organosulfur compounds are valued as reagents in chemical research for synthesizing new molecules. britannica.com Their applications extend to industrial products like dyestuffs and agrochemicals, including pesticides and herbicides. taylorandfrancis.comontosight.ai For instance, some volatile thiols are added to natural gas to provide a detectable odor for safety purposes. libretexts.org The diverse roles of these compounds underscore their fundamental importance in both biological systems and synthetic chemistry. taylorandfrancis.combritannica.com
Role of Sodium Benzenethiolate as a Prototypical Arenethiolate in Research
Sodium benzenethiolate serves as a prototypical arenethiolate, a representative reagent frequently employed in research to explore and develop new synthetic methodologies. Its primary function is as a potent nucleophile and a source of the benzenethiolate (phenylthio) group, C₆H₅S⁻. guidechem.com This reactivity is harnessed in a wide array of organic reactions.
One of its most common applications is in nucleophilic substitution reactions to form carbon-sulfur bonds. ontosight.ai For example, it readily reacts with alkyl halides, such as ethyl bromide, via an Sₙ2 mechanism to produce the corresponding phenyl sulfide (B99878). libretexts.orgchegg.com It is also used in nucleophilic aromatic substitution (SₙAr) reactions, displacing halides or other leaving groups from activated aromatic rings. acs.org
Beyond simple substitution, sodium benzenethiolate is a key reagent in more complex transformations:
Dealkylation: It is used as a laboratory agent to demethylate certain compounds, such as quaternary ammonium (B1175870) compounds, to form the corresponding tertiary amines. nih.gov
Cross-Coupling Reactions: It is a common coupling partner in transition-metal-catalyzed reactions. For instance, it can be coupled with aryl mesylates in the presence of a nickel catalyst to generate diaryl sulfides. nih.govnih.gov
Elimination Reactions: The kinetics and mechanism of elimination reactions, such as the dehydrochlorination of DDT, have been studied using sodium benzenethiolate to probe reaction pathways. rsc.orgrsc.org
Its use in synthesizing a variety of compounds, from pharmaceuticals and agrochemicals to dyes and polymers, establishes it as a versatile and foundational tool in the organic chemist's arsenal. guidechem.comontosight.ainordmann.global
Scope and Objectives of Current Research on Sodium Benzenethiolate
Contemporary research continues to find new and innovative applications for sodium benzenethiolate and other arenethiolates, pushing the boundaries of synthetic chemistry and materials science. The current scope of research focuses on several key areas:
Advanced Catalysis: A significant objective is the development of more efficient and sustainable catalytic systems. Recent studies have demonstrated that arenethiolates can act as dual-function photocatalysts, participating in photoredox cycles to enable challenging transformations like C-F bond activation. researchgate.netrsc.org This involves using light to trigger electron transfer processes, where the arenethiolate can serve as both an electron donor and a source of the sulfur radical. rsc.org
Materials Science: Sodium benzenethiolate is utilized in the synthesis of novel materials. ontosight.ai This includes its use as a precursor for conductive polymers and nanomaterials where sulfur-containing components are crucial for the material's properties. ontosight.ai Research in coordination chemistry employs the benzenethiolate ligand to create new metal complexes with potential applications in catalysis and optoelectronics. lookchem.com
Complex Molecule Synthesis: The compound remains a vital reagent for constructing complex organic molecules. lookchem.com It is used in the synthesis of bioactive compounds, such as retinol (B82714) analogs and naturally occurring peptide inhibitors. lookchem.comnih.gov Research also focuses on its use in the controlled synthesis of functional polymers and highly substituted aromatic systems. tandfonline.comacs.org
Mechanistic Studies: Detailed investigations into reaction mechanisms involving sodium benzenethiolate continue to provide fundamental insights into chemical reactivity. rsc.orgrsc.org Computational and theoretical studies complement experimental work to understand the structure and reaction pathways of this and related compounds.
These research directions highlight the enduring relevance of sodium benzenethiolate as a tool for innovation, from creating sustainable chemical processes to designing next-generation materials.
Data Tables
Physical and Chemical Properties of Sodium Benzenethiolate
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅NaS | ontosight.aiguidechem.comontosight.ai |
| Molecular Weight | 132.16 g/mol | lookchem.comnih.gov |
| Appearance | White to faintly beige/light yellow crystalline solid | guidechem.comontosight.ainih.gov |
| Odor | Characteristic, stench | ontosight.ainih.gov |
| CAS Number | 930-69-8 | guidechem.comontosight.ai |
| Synonyms | Sodium thiophenoxide, Sodium phenylthiolate, Thiophenol sodium salt | lookchem.comguidechem.comontosight.ai |
| Solubility | Soluble in water | guidechem.comontosight.ai |
Examples of Reactions Involving Sodium Benzenethiolate
| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Source(s) |
| Nucleophilic Substitution (Sₙ2) | Ethyl bromide | Ethyl phenyl sulfide | - | chegg.com |
| Nucleophilic Aromatic Substitution (SₙAr) | 1-Halogeno-2-nitrobenzenes | 2-Nitrophenyl phenyl sulfide | Methanol (B129727) | acs.org |
| Dehydrochlorination (E2) | DDT | DDE | Ethanol (B145695)/Methanol | rsc.orgrsc.org |
| Cross-Coupling | Phenyl mesylate | Diphenyl sulfide | Ni(II)Cl₂(dppf) / Zn | nih.govnih.gov |
| Demethylation | Quaternary ammonium compounds | Tertiary amines | - | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
sodium;benzenethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWQDAUIUBVCDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Sodium Benzenethiolate
Established Synthesis Routes for Sodium Benzenethiolate (B8638828)
The traditional and most direct methods for synthesizing sodium benzenethiolate rely on the acidic nature of the thiol proton in its precursor, benzenethiol (B1682325).
The most common and straightforward synthesis of sodium benzenethiolate involves the deprotonation of benzenethiol. Benzenethiol is a weak acid, and its thiol (-SH) proton can be readily removed by a suitable base to form the corresponding sodium salt. This acid-base reaction is typically rapid and proceeds to completion, especially when a strong base is used.
Common bases employed for this transformation include sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) (NaOCH₃). The reaction is often carried out in a solvent in which both the benzenethiol and the base have adequate solubility. Alcohols, such as ethanol (B145695) or methanol (B129727), are frequently used as solvents for this purpose. The choice of base and solvent can be tailored depending on the desired purity of the final product and the reaction conditions.
The general reaction is as follows: C₆H₅SH + Na-Base → C₆H₅SNa + H-Base⁺
| Base | Typical Solvent | Reaction Characteristics |
| Sodium Hydroxide (NaOH) | Ethanol, Water | A common, inexpensive base. The reaction produces water as a byproduct. |
| Sodium Methoxide (NaOCH₃) | Methanol, THF | A strong base that yields methanol as a byproduct. Often used when anhydrous conditions are preferred. |
| Sodium Hydride (NaH) | THF, DMF | A very strong, non-nucleophilic base that produces hydrogen gas as the only byproduct, which can be advantageous for purity. |
| Sodium Metal (Na) | Toluene, Diethyl ether | A highly reactive method that also generates hydrogen gas. Requires careful handling. |
While starting from benzenethiol is the most direct route, alternative methods exist for generating aromatic thiolates, which can be adapted for sodium benzenethiolate. These methods are particularly useful when benzenethiol is not the desired starting material or is unavailable.
One significant alternative involves the copper-catalyzed reaction of aryl halides (e.g., iodobenzene) with a sulfur source. For instance, reacting an aryl iodide with sodium sulfide (B99878) (Na₂S) in the presence of a copper catalyst can yield the corresponding sodium aryl thiolate. organic-chemistry.org This approach allows for the formation of the carbon-sulfur bond and the thiolate in a single conceptual process.
Another method is the reaction of electron-deficient halogenated benzenes with hydrosulfhydrylating reagents in an aprotic polar solvent. google.com This nucleophilic aromatic substitution pathway can produce the desired thiolate, which is then protonated by acidification to yield the thiol, or can be used in-situ as the sodium salt.
Advanced Techniques in Sodium Benzenethiolate Preparation
Modern synthetic chemistry often seeks to improve efficiency, yield, and safety. Advanced techniques have been applied to the synthesis of sodium benzenethiolate to address these goals, particularly for its use in subsequent reactions.
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgslideshare.net This methodology can be effectively applied to the deprotonation of benzenethiol.
In a typical PTC setup, benzenethiol is dissolved in a water-immiscible organic solvent, while the base (e.g., sodium hydroxide) is in an aqueous solution. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is added. The catalyst's cation forms an ion pair with the hydroxide anion and transports it from the aqueous phase into the organic phase. slideshare.net Once in the organic phase, the hydroxide ion can deprotonate the benzenethiol, forming sodium benzenethiolate, which may remain in the organic phase as an ion pair with the catalyst. acsgcipr.org
This method offers several advantages:
It avoids the need for anhydrous solvents.
It can accelerate reaction rates. biomedres.us
It allows for the use of inexpensive inorganic bases like sodium hydroxide. acsgcipr.org
| Catalyst Type | Example Catalyst | Mechanism of Action |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | The lipophilic cation (Q⁺) pairs with the anion (e.g., OH⁻) and shuttles it into the organic phase to react. slideshare.net |
| Phosphonium (B103445) Salts | Hexadecyltributylphosphonium bromide | Similar to ammonium salts, the phosphonium cation facilitates inter-phase transport of the anionic base. slideshare.net |
| Crown Ethers | 18-Crown-6 | Encapsulates the sodium cation (Na⁺), making the associated anion (e.g., hydroxide) more "naked" and reactive. |
In-situ generation refers to the preparation of a reactive species in the reaction vessel, where it is immediately consumed in a subsequent reaction without being isolated. This strategy is highly advantageous for handling sodium benzenethiolate, which can be sensitive to air and moisture. tcichemicals.com
By generating the thiolate in the presence of an electrophile, the reactive intermediate is trapped as it is formed, often leading to higher yields and cleaner reactions. For example, to perform an S-alkylation, one might combine benzenethiol, an alkyl halide, a base (like sodium carbonate or hydroxide), and a phase-transfer catalyst in a single pot. The catalyst facilitates the in-situ formation of the benzenethiolate anion in the organic phase, which then immediately undergoes a nucleophilic substitution reaction with the alkyl halide. This avoids the need to pre-form, isolate, and store the sodium benzenethiolate. This approach streamlines the synthetic process, reduces handling of potentially hazardous materials, and minimizes waste. phasetransfer.com
Elucidation of Reaction Mechanisms Involving Sodium Benzenethiolate
Nucleophilic Substitution Reactions Mediated by Benzenethiolate (B8638828) Anion
The benzenethiolate anion is an effective nucleophile in substitution reactions, where it displaces a leaving group on a substrate. The specific pathway of these reactions is largely dictated by the nature of the substrate—whether it is an alkyl halide, an activated aromatic system, or an epoxide.
The reaction between sodium benzenethiolate and alkyl halides is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction, leading to the formation of thioethers (sulfides). This reaction is analogous to the well-known Williamson ether synthesis. The rate of the S_N2 reaction is dependent on the concentrations of both the sodium benzenethiolate and the alkyl halide. chemicalnote.commasterorganicchemistry.com
The mechanism involves a single, concerted step where the benzenethiolate anion attacks the electrophilic carbon of the alkyl halide from the side opposite to the leaving group (backside attack). chemicalnote.com This leads to the simultaneous formation of a new carbon-sulfur bond and the breaking of the carbon-halogen bond. chemicalnote.com A key characteristic of the S_N2 mechanism is the inversion of stereochemistry at the carbon center if it is chiral. almerja.com
The feasibility and rate of these S_N2 reactions are highly sensitive to steric hindrance at the reaction center. chemicalnote.comstudy.com As steric bulk around the electrophilic carbon increases, the accessibility for the nucleophile's backside attack decreases, leading to a slower reaction rate. Consequently, the reactivity of alkyl halides with sodium benzenethiolate follows the general order: methyl > primary > secondary. masterorganicchemistry.comstudy.com Tertiary alkyl halides are generally unreactive in S_N2 reactions due to significant steric hindrance. masterorganicchemistry.com
| Alkyl Bromide | Structure | Type | Relative Rate |
|---|---|---|---|
| Methyl bromide | CH₃Br | Methyl | ~1200 |
| Ethyl bromide | CH₃CH₂Br | Primary | ~40 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 1 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | Negligible |
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, substitution can occur if the ring is sufficiently activated by potent electron-withdrawing groups. The reaction of sodium benzenethiolate with such activated aryl halides proceeds via the nucleophilic aromatic substitution (S_NAr) mechanism. This pathway is distinct from the S_N2 mechanism and involves a two-step addition-elimination process. pressbooks.pub
In the initial, rate-determining step, the benzenethiolate anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The presence of strong electron-withdrawing groups, such as nitro groups, at positions ortho and/or para to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge. pressbooks.pubyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
A kinetic study of the reaction between sodium benzenethiolate and various halogenated nitrobenzenes has shed light on a phenomenon termed "inverted built-in solvation". acs.org This effect is observed when comparing the activating power of an ortho-carboxamido group (-CONH₂) to that of an ortho-carbomethoxy group (-CO₂Me) in S_NAr reactions with an anionic nucleophile like benzenethiolate in methanol (B129727). acs.org
It was found that the ortho-carboxamido group is more efficient at activating the ring for dehalogenation by the benzenethiolate anion than the ortho-carbomethoxy group. This enhanced reactivity is attributed to an interaction, such as hydrogen bonding, between the anionic nucleophile and the hydrogen atoms of the carboxamido group's amino functionality. acs.org This interaction stabilizes the transition state, thereby accelerating the reaction. This is in contrast to the expected electronic effects, where the carbomethoxy group would be considered a stronger electron-withdrawing group. When these same activating groups are in the para position, this interaction with the incoming anionic nucleophile is not possible, and the expected reactivity order is observed, with the carbomethoxy group being more activating. acs.org
| Substituent Position | Activating Groups Compared | Rate Constant Ratio (k_CONH₂ / k_CO₂Me) | Observed Effect |
|---|---|---|---|
| ortho | -CONH₂ vs. -CO₂Me | 2.2 - 3.0 | Carboxamido group is more activating |
| para | -CONH₂ vs. -CO₂Me | 0.14 | Carbomethoxy group is more activating |
The outcome of substitution reactions involving sodium benzenethiolate is often governed by regioselective and stereoselective factors, which determine the position of attack and the spatial arrangement of the resulting product, respectively.
In S_NAr reactions, the regioselectivity of the benzenethiolate attack is dictated by the positions of the electron-withdrawing groups on the aromatic ring. For the reaction to proceed, these activating groups must be located at the ortho and/or para positions relative to the halogen leaving group. pressbooks.pub This is because the resonance stabilization of the negative charge in the Meisenheimer intermediate is most effective when the charge can be delocalized onto the electron-withdrawing group. pressbooks.pub Attack at the meta position does not allow for this direct delocalization, and thus, meta-substituted isomers are not formed.
For instance, in the reaction of sodium benzenethiolate with 1-chloro-2,4-dinitrobenzene, the nucleophile will exclusively attack the carbon bearing the chlorine atom, as this position is activated by both the ortho and para nitro groups. The resulting product is 2,4-dinitrophenyl phenyl sulfide (B99878).
The reaction of sodium benzenethiolate with epoxides results in the ring-opening of the three-membered ring to form β-hydroxy sulfides. This reaction typically proceeds via an S_N2 mechanism. nih.govorganic-chemistry.org The benzenethiolate anion, being a strong nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. organic-chemistry.org
The regioselectivity of this ring-opening reaction under neutral or basic conditions is primarily controlled by steric factors. nih.govorganic-chemistry.org The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. organic-chemistry.org This is a hallmark of the S_N2 pathway.
The stereochemistry of the reaction is also characteristic of an S_N2 process. The attack of the nucleophile occurs from the backside, leading to an inversion of configuration at the carbon atom that is attacked. nih.gov This results in the formation of a trans or anti product, where the newly introduced benzenethiolate group and the hydroxyl group (formed from the epoxide oxygen) are on opposite faces of the original C-C bond.
| Epoxide Substrate | Structure | Site of Nucleophilic Attack | Major Product |
|---|---|---|---|
| Propylene oxide | CH₃CH(O)CH₂ | Less substituted (primary) carbon | 1-(Phenylthio)propan-2-ol |
| Styrene oxide | PhCH(O)CH₂ | Less substituted (primary) carbon | 2-Phenyl-2-(phenylthio)ethanol |
| Cyclohexene oxide | (CH₂)₄CH(O)CH | Either carbon (symmetrical) | trans-2-(Phenylthio)cyclohexanol |
Regioselectivity and Stereoselectivity in Substitution Reactions
Nucleophilic Substitution of Iodine for Benzazetidine Synthesis
The synthesis of benzazetidine derivatives can be approached through various strategies, often involving intramolecular cyclization reactions. While specific studies detailing the direct nucleophilic substitution of an iodine atom by sodium benzenethiolate to form a benzazetidine ring are not extensively documented in the reviewed literature, the underlying principles of such a reaction are based on established nucleophilic substitution mechanisms. In a hypothetical reaction, the benzenethiolate anion would act as the nucleophile, attacking an electrophilic carbon atom bearing an iodine leaving group, leading to the formation of a carbon-sulfur bond. The viability and outcome of such a reaction would depend on the specific substrate, reaction conditions, and the potential for competing reaction pathways.
Elimination Reactions Promoted by Benzenethiolate Anion
The benzenethiolate anion, derived from sodium benzenethiolate, is an effective base capable of promoting elimination reactions, such as dehydrohalogenations.
The kinetics of the dehydrochlorination of 1,1,1-trichloro-2,2-di-p-chlorophenylethane (DDT) using sodium benzenethiolate have been a subject of detailed investigation. rsc.orgrsc.org Studies comparing its efficacy to other bases, such as sodium ethoxide, reveal significant differences in reaction rates. For instance, the rate of dehydrochlorination of DDT with sodium benzenethiolate is markedly slower than with sodium ethoxide, with sodium ethoxide reacting approximately 14,000 times faster. rsc.orgrsc.org
Kinetic experiments have demonstrated that the reaction is second-order, with the rate being dependent on the concentrations of both the DDT substrate and the benzenethiolate anion. rsc.org This observation is a critical piece of evidence in elucidating the reaction mechanism. Further studies have involved using a series of para-substituted benzenethiolates to probe the electronic effects on the reaction rate. rsc.orgrsc.org
| Base | Relative Rate Constant | Solvent | Primary Mechanistic Evidence |
|---|---|---|---|
| Sodium Ethoxide | ~14,000 | Ethanol (B145695) | Second-order kinetics |
| Sodium Benzenethiolate | 1 (Reference) | Ethanol | Second-order kinetics, Isotope effect studies |
A key focus of the research into DDT dehydrochlorination by sodium benzenethiolate has been to distinguish between the E2 (elimination, bimolecular) and E1cB (elimination, unimolecular, conjugate base) mechanisms. rsc.org Although the presence of a carbanion-stabilizing group in DDT might suggest an E1cB pathway, evidence points strongly towards a concerted E2 mechanism. rsc.orgrsc.org
The E2 mechanism involves a single transition state where the base removes a proton from the β-carbon at the same time as the leaving group departs from the α-carbon. chemistrysteps.com In contrast, the E1cB mechanism is a two-step process involving the formation of a carbanion intermediate, which is the conjugate base of the substrate. wikipedia.org
The primary evidence supporting the E2 mechanism for the reaction between DDT and sodium benzenethiolate includes:
Kinetic Data : The reaction exhibits second-order kinetics, consistent with the bimolecular nature of the E2 pathway. rsc.org
Solvent Isotope Effects : Studies using tritiated ethanol (EtOT) as the solvent were conducted to probe for the formation of a carbanion intermediate. The results from these experiments were inconsistent with a pre-equilibrium formation of a carbanion, thus disfavoring the E1cB mechanism. rsc.org
Isotope Effect : The measurement of the kinetic isotope effect using DDT in which the aliphatic hydrogen was replaced by deuterium (B1214612) provided further insight. The results indicated that while the mechanism is E2, the transition state is highly asymmetric, with the proton transfer to the base being significantly more advanced than the breaking of the carbon-chlorine bond. rsc.orgrsc.org
| Feature | E2 Mechanism | E1cB Mechanism | Observed Evidence with Sodium Benzenethiolate |
|---|---|---|---|
| Number of Steps | One (Concerted) | Two (Stepwise) | Consistent with a single, concerted step. rsc.org |
| Kinetics | Second-order (Rate = k[Substrate][Base]) | Can be first or second-order | Second-order kinetics observed. rsc.orgrsc.org |
| Intermediate | None (Transition State only) | Carbanion | Solvent isotope studies argue against a stable carbanion intermediate. rsc.org |
| Conclusion | The reaction proceeds via an E2 pathway. rsc.orgrsc.org |
Electron Transfer Mechanisms Initiated by Sodium Benzenethiolate
The benzenethiolate anion can also function as an electron donor in electron transfer reactions, particularly when activated by light.
Photo-induced electron transfer (PET) involves the transfer of an electron from a donor to an acceptor that has been promoted to an electronically excited state by the absorption of light. youtube.com Aromatic thiolate anions, including benzenethiolate, have been studied as electron donors (or quenchers) in reactions with photo-excited transition metal complexes. researchgate.net
For example, the photochemical reduction of ruthenium(II) polypyridyl complexes, *[Ru(NN)3]2+, by various aromatic thiolate anions has been investigated. researchgate.net In these systems, the ruthenium complex absorbs light and is promoted to a triplet excited state. This excited species is a potent oxidizing agent and can accept an electron from the benzenethiolate anion. The efficiency of this electron transfer is evaluated by measuring the quenching of the complex's luminescence. researchgate.net The process can be represented as:
[Ru(NN)3]2+ + hν → *[Ru(NN)3]2+ *[Ru(NN)3]2+ + PhS- → [Ru(NN)3]+ + PhS•
Studies have also explored electron transfer within zinc benzenethiolate complexes themselves, where absorption of light can lead to ligand-to-metal charge transfer (LMCT) transitions. uni-regensburg.de
The absorption of a photon by a molecule, such as a transition metal complex, promotes an electron to a higher energy orbital, creating an excited state. youtube.com This excited state is both a stronger oxidizing agent and a stronger reducing agent than the ground state molecule. youtube.com This enhanced redox potential is the driving force for photo-induced electron transfer.
When a transition metal complex is photo-excited, it can be quenched by an electron donor like benzenethiolate in a process known as oxidative quenching (from the perspective of the quencher). youtube.com The excited state of the complex accepts an electron from the thiolate. The electron transfer from the highest occupied molecular orbital (HOMO) of the benzenethiolate to the now-vacant lower energy orbital of the excited complex is energetically favorable. researchgate.net This process results in the formation of a reduced metal complex and the benzenethiolate radical, initiating further chemical reactions. The rate of this electron transfer is influenced by factors such as the solvent polarity and the specific electronic properties of both the complex and the thiolate. researchgate.netresearchgate.net
Transition Metal-Catalyzed Reactions Utilizing Sodium Benzenethiolate
Sodium benzenethiolate serves as a crucial sulfur nucleophile in a variety of transition metal-catalyzed reactions, facilitating the formation of carbon-sulfur (C-S) bonds, which are integral to numerous pharmaceuticals and organic materials. The mechanisms of these reactions are diverse, hinging on the properties of the specific metal catalyst employed.
Palladium-Catalyzed Carbon-Sulfur Bond Formation
Palladium-catalyzed cross-coupling reactions represent a powerful and straightforward methodology for the synthesis of aryl sulfides. The reaction typically involves the coupling of an aryl halide or triflate with a thiol, often in the presence of a base which generates the thiolate nucleophile, such as sodium benzenethiolate, in situ. The catalytic cycle, a hallmark of palladium cross-coupling chemistry, can be described through three fundamental steps:
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent Palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) intermediate, [Ar-Pd(II)-X]. The efficiency of this step is influenced by the nature of the aryl halide (I > Br > Cl) and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. organic-chemistry.org
Thiolate Coordination and Transmetalation (or Salt Metathesis): The sodium benzenethiolate (NaSPh) then interacts with the Pd(II) complex. The benzenethiolate anion displaces the halide anion (X⁻) from the palladium center to form a palladium-thiolate complex, [Ar-Pd(II)-SPh]. This step is crucial for bringing the two coupling partners into the coordination sphere of the metal.
Reductive Elimination: The final step is the reductive elimination from the palladium-thiolate complex. The aryl and thiolate ligands couple to form the desired aryl sulfide (Ar-SPh), and the palladium catalyst is regenerated in its active Pd(0) state, allowing it to re-enter the catalytic cycle. The strong σ-donor properties and steric bulk of ancillary ligands, such as N-heterocyclic carbenes (NHCs), can facilitate this step and minimize catalyst deactivation pathways. organic-chemistry.org
This catalytic cycle allows for the formation of C-S bonds under relatively mild conditions with high functional group tolerance. nih.gov
Table 1: Selected Palladium-Catalyzed C-S Coupling Reactions This table is interactive. You can sort and filter the data.
| Aryl Halide | Thiol Source | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Aryl Bromide | Benzenethiol (B1682325) | [Pd(IPrOMe)(cin)Cl] | IPrOMe | KOtBu | 1,4-Dioxane | Excellent |
| Aryl Chloride | Benzenethiol | [Pd(IPrOMe)(cin)Cl] | IPrOMe | KOtBu | 1,4-Dioxane | Good-Excellent |
| Aryl Halide | Indium tri(organothiolate) | Pd(OAc)₂ | Xantphos | DIPEA | DMF | Excellent |
Nickel(II)-Catalyzed Vinylation Reactions for Sulfide and Thioacetal Synthesis
Nickel catalysis provides an economical and effective alternative to palladium for certain cross-coupling reactions, including the vinylation of thiols to produce vinyl sulfides. While various nickel precursors can be used, air-stable Ni(II) salts like NiI₂ offer a practical advantage by eliminating the need for sensitive Ni(0) precatalysts or external reducing agents. The mechanism for the vinylation of sodium benzenethiolate with a vinyl bromide is believed to proceed through a Ni(0)/Ni(II) catalytic cycle:
Reduction of Precatalyst (if applicable): If starting with a Ni(II) precatalyst, an initial reduction to the active Ni(0) species is required. However, simplified protocols have been developed that may bypass the need for a discrete reducing agent.
Oxidative Addition: The active Ni(0) species reacts with the vinyl bromide (R-CH=CH-Br) in an oxidative addition step to form a vinyl-Ni(II)-bromide intermediate.
Ligand Exchange/Salt Metathesis: Sodium benzenethiolate then displaces the bromide ion on the nickel center to generate a vinyl-Ni(II)-thiolate complex.
Reductive Elimination: The final step is the reductive elimination of the vinyl and thiolate ligands, which forms the C-S bond of the target vinyl sulfide and regenerates the catalytically active Ni(0) species.
This process is stereospecific, meaning the stereochemistry of the starting vinyl bromide is retained in the vinyl sulfide product. The synthesis of thioacetals via this method is less direct and would typically involve the reaction of a gem-dihaloalkene or a related substrate, allowing for a double substitution by the thiolate.
Gold-Catalyzed Coupling Reactions for C-S Bond Synthesis
Gold-catalyzed C-S bond formation has been historically challenging. A primary obstacle is the strong affinity between gold and sulfur, which can lead to the formation of highly stable gold-thiolate complexes, effectively poisoning the catalyst and halting the catalytic cycle.
Recent advances have overcome this "gold quenching problem" through the development of ligand-enabled Au(I)/Au(III) redox catalysis. The mechanism avoids the direct use of thiolates like sodium benzenethiolate as the primary sulfur source. Instead, a sulfur surrogate, such as an allyl phenyl sulfide, is employed. The proposed mechanism is as follows:
Oxidative Addition: A ligand-stabilized Au(I) complex undergoes oxidative addition with an aryl halide to form a reactive Aryl-Au(III) species.
C-S Bond Formation: The sulfur surrogate (e.g., allyl phenyl sulfide) coordinates to the Au(III) center. A deallylative cross-coupling event occurs, forming the desired aryl sulfide and a cationic Au(I) complex. The use of the allyl group is key, as it facilitates a dynamic equilibrium that prevents the irreversible formation of a deactivating Au(I)-sulfide complex.
Catalyst Regeneration: The resulting Au(I) complex is then ready to re-enter the catalytic cycle.
Detailed mechanistic investigations using NMR spectroscopy, mass analysis, and stoichiometric experiments have provided valuable insights into this Au(I)/Au(III) pathway, highlighting a significant advancement in gold-catalyzed cross-coupling reactions.
Other Mechanistic Pathways
Prototropic Rearrangements in Acetylene (B1199291) Chemistry
Prototropic rearrangements involve the migration of a proton, often resulting in the isomerization of a molecule. In acetylene chemistry, this can manifest as the interconversion of terminal and internal alkynes. While bases can catalyze these rearrangements, detailed research findings specifically elucidating a mechanism involving sodium benzenethiolate in this role are not prominently available in the reviewed literature. Theoretically, as a moderately strong base, the benzenethiolate anion could initiate such a rearrangement by abstracting a propargylic proton to form an allenic carbanion intermediate, which could then be reprotonated at a different position to yield an isomeric alkyne. However, without specific experimental or computational studies, this remains a generalized hypothesis.
Chemical Modification of Polymers (e.g., Polyvinyl Chloride) in Melt State
Polyvinyl chloride (PVC) is a widely produced polymer whose properties can be altered through chemical modification. One common modification involves the nucleophilic substitution of the chlorine atoms along the polymer chain. Sodium benzenethiolate is an effective nucleophile for this purpose.
The mechanism is a nucleophilic substitution reaction (Sₙ2). The sulfur atom of the benzenethiolate anion acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom on the PVC backbone. This attack occurs from the backside relative to the leaving group (chloride), leading to the displacement of the chloride ion and the formation of a new C-S covalent bond.
The reaction can be represented as: (–CH₂–CHCl–)ₙ + n NaSPh → (–CH₂–CH(SPh)–)ₙ + n NaCl
This transformation can be carried out under various conditions, including in solution or in the melt state. Performing the reaction in the melt state is advantageous as it avoids the use of solvents. However, this process must be carefully controlled to prevent competing side reactions, such as dehydrochlorination (elimination of HCl), which is often promoted by basic reagents and can lead to the formation of double bonds in the polymer backbone, causing discoloration and degradation.
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Sodium Benzenethiolate | C₆H₅SNa |
| Palladium(II) acetate (B1210297) | Pd(OAc)₂ |
| Xantphos | C₃₉H₃₂OP₂ |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N |
| N,N-Dimethylformamide (DMF) | C₃H₇NO |
| Potassium tert-butoxide (KOtBu) | C₄H₉KO |
| 1,4-Dioxane | C₄H₈O₂ |
| Nickel(II) iodide | NiI₂ |
| Polyvinyl Chloride (PVC) | (C₂H₃Cl)ₙ |
| Sodium Chloride | NaCl |
Applications of Sodium Benzenethiolate in Advanced Organic Synthesis
Reagent for Carbon-Sulfur Bond Formation in Complex Molecules
The primary application of sodium benzenethiolate (B8638828) in organic synthesis is as a robust nucleophile for the creation of carbon-sulfur (C–S) bonds. The benzenethiolate anion (C₆H₅S⁻) is a soft nucleophile, which allows it to react efficiently with various electrophilic carbon centers. This reactivity is fundamental to its role in the synthesis of molecules that are significant in pharmaceuticals, agrochemicals, and materials science.
Sodium benzenethiolate is extensively used in the synthesis of aryl thioethers (or sulfides). This is typically achieved through a nucleophilic substitution reaction where the benzenethiolate anion displaces a leaving group on an alkyl or aryl halide. The general mechanism involves the attack of the sulfur atom on the electrophilic carbon, leading to the formation of a new C–S bond and the expulsion of the leaving group.
One of the most common methods for this transformation is the Williamson ether synthesis-analog for thioethers. In this reaction, an alkyl halide is treated with sodium benzenethiolate to yield an alkyl aryl sulfide (B99878).
Reaction Scheme: R-X + C₆H₅SNa → R-S-C₆H₅ + NaX (where R = alkyl group, X = halide)
This reaction is highly efficient for primary and secondary alkyl halides. For the synthesis of diaryl sulfides, the reaction often requires a catalyst, such as copper, in what is known as an Ullmann condensation, particularly if the aryl halide is not activated towards nucleophilic aromatic substitution.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Alkyl Halide (R-X) | Sodium Benzenethiolate | Alkyl Phenyl Sulfide | Nucleophilic Substitution |
| Aryl Halide (Ar-X) | Sodium Benzenethiolate | Diaryl Sulfide | Nucleophilic Aromatic Substitution |
Sodium benzenethiolate serves as a reagent for the introduction of the phenylthio group (-SC₆H₅) into organic molecules. While it does not directly introduce a free thiol (-SH) group, the resulting phenyl sulfide can be a stable precursor from which the thiol can be unmasked in a subsequent synthetic step. This two-step approach is often preferred because free thiols are susceptible to oxidation, forming disulfides.
The introduction of the phenylthio moiety can be accomplished via the substitution reactions described above. Once the phenyl sulfide is formed, the phenyl group can be cleaved under reductive conditions, for example, using sodium in liquid ammonia (B1221849) (Birch reduction), to liberate the desired thiol. This strategy provides a reliable method for incorporating a thiol functional group into a complex molecule at a late stage of a synthesis.
Precursor in Specialized Chemical Syntheses
Beyond its role as a direct reactant for C-S bond formation, sodium benzenethiolate also functions as a precursor in the multi-step synthesis of specialized chemicals.
Sodium benzenethiolate and its derivatives can be used as intermediates in the synthesis of certain types of dyes. The sulfur atom, when incorporated into a larger conjugated system of a dye molecule, can act as an auxochrome. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light, altering the color and/or intensity of the dye.
Derivatization for Analytical Methods (e.g., Chlormequat Determination)
Sodium benzenethiolate serves as a derivatizing agent in analytical chemistry, primarily through its function as a demethylating agent. This application is particularly relevant for the analysis of certain quaternary ammonium (B1175870) compounds. The process involves the conversion of a quaternary ammonium ion into its corresponding tertiary amine by the nucleophilic attack of the benzenethiolate anion, which displaces a methyl group. This derivatization is often a necessary step prior to analysis by gas chromatography (GC), as the resulting tertiary amines are more volatile and less polar than their quaternary ammonium precursors.
While the use of sodium benzenethiolate for the demethylation of bisquaternary ammonium compounds is documented, its specific application for the determination of the plant growth regulator Chlormequat is not extensively detailed in the available research. The general principle of demethylation would theoretically apply to Chlormequat, which is a quaternary ammonium salt, (2-chloroethyl)trimethylammonium chloride. The reaction would yield a more GC-amenable derivative. However, detailed and established analytical methods specifically citing the use of sodium benzenethiolate for Chlormequat determination are not prominently reported in scientific literature.
Synthesis of Retinol (B82714) Substitution Analogs
Sodium benzenethiolate is a key reagent in the synthesis of isosteric substitution analogs of retinol (Vitamin A), where a sulfur atom replaces the oxygen atom in the hydroxyl group. These analogs are of interest in medicinal chemistry for studying the structure-activity relationships of retinoids and for developing new therapeutic agents.
A notable example is the synthesis of retinyl phenyl thioether. In a study by Welch and Gruber (1979), this sulfur analog of retinol was synthesized to investigate its biological activity in comparison to the natural compound. The synthesis involves the reaction of a suitable retinol derivative, such as retinyl acetate (B1210297) or retinyl bromide, with sodium benzenethiolate. The thiophenoxide anion acts as a nucleophile, displacing the leaving group (acetate or bromide) from the retinol backbone to form the desired thioether linkage.
The biological activity of these analogs is a critical aspect of the research. The study found that retinyl phenyl thioether exhibited activity in promoting the reverse keratinization of epithelial cells in vitro, a hallmark of retinoid activity.
| Compound | Structure | Biological Activity (% of cultures showing reverse keratinization) |
|---|---|---|
| trans-Retinol | C20H30O | 72.7% |
| Retinyl Phenyl Thioether | C26H34S | 20% |
Preparation of Phosphorodithioate (B1214789) Fungicides
Sodium benzenethiolate is utilized in the synthesis of phosphorodithioate fungicides, a class of organophosphorus compounds used in agriculture. These fungicides are characterized by a phosphorus atom double-bonded to a sulfur atom and single-bonded to two oxygen atoms and another sulfur atom, which is in turn bonded to an organic moiety.
The preparation of these fungicides can involve the reaction of a suitable organophosphorus precursor with sodium benzenethiolate. In a general synthetic approach, a phosphorodichloridothioate or a related compound is treated with an alcohol or phenol (B47542) to introduce the desired alkoxy or aryloxy groups. Subsequently, the remaining chlorine atom is substituted by reaction with sodium benzenethiolate. The thiophenoxide anion displaces the chloride ion to form the S-phenyl phosphorodithioate ester.
While specific details from proprietary sources such as patents are not fully elaborated in the public domain, the fundamental chemistry involves the nucleophilic character of the sulfur in sodium benzenethiolate. The resulting S-aryl phosphorodithioates exhibit fungicidal properties, making them valuable in the protection of crops. The nature of the substituents on the phosphorus atom and the aromatic ring can be varied to modulate the efficacy and spectrum of activity of the fungicide.
| Compound Name |
|---|
| sodium;benzenethiolate |
| Chlormequat |
| Retinol |
| retinyl phenyl thioether |
| retinyl acetate |
| retinyl bromide |
| phosphorodithioate |
Spectroscopic Characterization and Advanced Analytical Techniques for Sodium Benzenethiolate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as carbon-13.
While direct studies on the use of ¹³C NMR for determining tactic triads content specifically in polymers modified by sodium;benzenethiolate (B8638828) are not extensively detailed in the provided search results, the principles of this technique are well-established in polymer chemistry. In the context of polymer modification, ¹³C NMR is a critical tool for characterizing the stereochemistry of the polymer backbone. Tactic triads refer to the relative stereochemical arrangements of three adjacent monomer units within a polymer chain. These arrangements can be isotactic (all stereocenters are the same), syndiotactic (stereocenters alternate), or atactic (stereocenters are randomly arranged).
The chemical shift of a carbon atom in a polymer's ¹³C NMR spectrum is highly sensitive to its local environment, including the stereochemistry of neighboring monomer units. By analyzing the fine structure and chemical shifts of the peaks in the spectrum, researchers can quantify the relative amounts of isotactic, syndiotactic, and atactic triads. This information is crucial for understanding how a modification agent, such as sodium benzenethiolate, might influence the polymer's microstructure and, consequently, its physical and chemical properties.
Vibrational Spectroscopy
Both IR and Raman spectroscopy are powerful tools for studying benzenethiolate species. americanpharmaceuticalreview.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com The resulting spectra reveal the vibrational frequencies of the molecule's functional groups.
For benzenethiolate, characteristic vibrational bands can be observed. For instance, the aromatic ring-skeletal vibrations are prominent, with strong bands appearing around 1580 cm⁻¹, 1475 cm⁻¹, and 1440 cm⁻¹. koreascience.kr The band at 1580 cm⁻¹ is assigned to the ring stretching mode, while the other two are attributed to ring stretching and deformation modes. koreascience.kr A key indicator of the formation of the benzenethiolate anion from benzenethiol (B1682325) is the disappearance of the S-H stretching vibration, which is typically observed in the Raman spectrum of benzenethiol. koreascience.kr This observation confirms the dissociative chemisorption of benzenethiol on surfaces, where the S-H bond is broken to form the thiolate. koreascience.kr
Table 1: Characteristic Vibrational Frequencies for Benzenethiolate
| Vibrational Mode | Frequency (cm⁻¹) | Technique |
| Ring Stretching | 1580 | IR, Raman |
| Ring Stretching/Deformation | 1475 | IR, Raman |
| Ring Stretching/Deformation | 1440 | IR, Raman |
| In-plane Bending | ~1000-1100 | SERS |
Data compiled from various spectroscopic studies of benzenethiol and its derivatives. koreascience.krnih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. nih.govresearchgate.netscilit.comresearchgate.net This enhancement allows for the detection and characterization of even monolayer quantities of adsorbates, making it ideal for studying the interfacial behavior of sodium benzenethiolate. rsc.org
When benzenethiol adsorbs onto a SERS-active substrate, a significant enhancement of its Raman spectrum is observed. researchgate.net The technique is sensitive enough to be used in the development of chemical warfare agent detectors. scilit.comacs.org The SERS spectra of benzenethiolate are often dominated by in-plane bending modes of the phenyl ring in the region of 1000–1100 cm⁻¹. nih.gov The enhancement effect is attributed to two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metal nanostructures and a chemical enhancement involving charge-transfer interactions between the adsorbate and the metal surface. researchgate.net SERS studies have provided strong evidence for the dissociative chemisorption of benzenethiol on silver surfaces, forming a benzenethiolate species bound to the surface through the sulfur atom. koreascience.kr
Tip-Enhanced Raman Spectroscopy (TERS) combines the chemical sensitivity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. researchgate.netbeilstein-journals.org In TERS, a sharp, metalized tip is brought into close proximity to the sample surface and illuminated with a laser. beilstein-journals.orgyoutube.com The localized surface plasmons at the tip apex create a highly confined and enhanced electromagnetic field, leading to a dramatic enhancement of the Raman signal from molecules directly beneath the tip. youtube.com
This "nano-torch" effect allows for chemical imaging and analysis at the nanoscale, far beyond the diffraction limit of light. beilstein-journals.orgyoutube.com TERS can be used to obtain detailed chemical information from very few molecules, and in some cases, even single molecules. beilstein-journals.org For benzenethiolate systems, TERS can provide insights into the spatial distribution and orientation of molecules on a surface with nanoscale resolution. researchgate.net The technique's high sensitivity makes it possible to detect and characterize weakly scattering analytes, such as a monolayer of thiol molecules, which would be undetectable with conventional Raman spectroscopy. beilstein-journals.org
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
For the thiophenolate anion, the UV-Vis absorption spectrum shows distinct absorption bands. researchgate.net These bands correspond to electronic transitions within the molecule. The precise position and intensity of these absorption bands can be influenced by the solvent and the presence of other interacting species. For example, the formation of an electron-donor-acceptor (EDA) complex between the thiophenolate anion and another molecule can lead to changes in the UV-Vis spectrum. researchgate.net The electronic spectra of corannulene (B50411) derivatives substituted with phenylthio groups also show characteristic absorptions that are dependent on the number of substituents. researchgate.net
Advanced Materials Science Applications and Catalytic Roles of Sodium Benzenethiolate and Its Derivatives
Role in the Development of Functional Materials
The incorporation of sulfur-containing moieties into materials can impart unique optical, electronic, and chemical properties. Sodium benzenethiolate (B8638828) serves as a key reagent in this pursuit, enabling the synthesis and modification of functional materials.
Sodium benzenethiolate has been identified as a valuable precursor and initiator for creating specialized polymers. A notable application is in the room-temperature polymerization of methacrylate (B99206) derivatives with elemental sulfur (S₈). nih.govacs.org In this process, sodium benzenethiolate acts as a potent S⁻ anion generator, initiating the anionic copolymerization. nih.govacs.org This method is a significant advancement over previous techniques that required high temperatures (often exceeding 160 °C) or photocatalysis. nih.govacs.org The resulting sulfur-containing polymethacrylate (B1205211) materials exhibit a combination of high refractive indices and high transparency, properties that are highly sought after for applications in microelectronics, such as photoresists for 193 nm lithography. nih.govacs.orgacs.org
The research demonstrates that by varying the feed ratio of the monomer and sulfur, the sulfur content in the polymer can be controlled. acs.org For instance, a polymer synthesized from 2-methyl-2-adamantyl methacrylate (MAMA) showed the disappearance of monomer double bonds and the appearance of broad peaks in its ¹H NMR spectrum, confirming the incorporation of polysulfide blocks into the polymer chain. nih.govacs.org
Table 1: Properties of Sulfur-Containing Polymers Initiated by Sodium Thiophenolate
| Polymer System | Refractive Index (n) | Transmittance (Visible Region) | Key Application |
| Sulfur-Polymethacrylate Matrix | Up to 1.72 | > 90% | High-Refractive-Index Polymers (HRIPs) for Lithography nih.govacs.org |
Beyond polymers, thiolates are fundamental in the synthesis of metal sulfide (B99878) nanoparticles (NPs). nih.govrsc.org While many syntheses use sources like sodium sulfide, the underlying principle involves a sulfur source reacting with a metal salt. nih.govresearchgate.net Sodium benzenethiolate can serve as a soluble, reactive sulfur precursor for the controlled precipitation of metal sulfide NPs, which have applications in photovoltaics, thermoelectrics, and other electronic devices. umn.edunih.gov
Poly(vinyl chloride) (PVC) is a widely used thermoplastic whose properties can be enhanced through chemical modification. conicet.gov.arrsc.org A primary method for this modification is the nucleophilic substitution of its labile chlorine atoms. conicet.gov.arresearchgate.net Sodium benzenethiolate, with its strongly nucleophilic thiolate anion, is an effective agent for this purpose. The reaction involves the attack of the benzenethiolate anion on the carbon-chlorine bond within the PVC backbone, displacing the chloride ion and covalently attaching the phenylthio group to the polymer chain. conicet.gov.arscirp.org
This modification can significantly alter the properties of PVC. Introducing aromatic thioether side chains can improve thermal stability, change solubility characteristics, and enhance biocompatibility for medical-grade applications. rsc.orgresearchgate.net Studies on similar aromatic thiols have shown that the reaction rate can be influenced by the substituents on the aromatic ring. conicet.gov.ar The covalent bonding of such groups serves as a method of "internal plasticization," potentially replacing migratory plasticizer additives that pose health concerns. escholarship.org
Table 2: Conceptual Modification of PVC with Sodium Benzenethiolate
| Polymer | Modifying Agent | Reaction Type | Resulting Functional Group | Potential Property Change |
| Poly(vinyl chloride) (PVC) | Sodium benzenethiolate | Nucleophilic Substitution conicet.gov.arresearchgate.net | Phenylthio (-S-C₆H₅) | Improved thermal stability, altered polarity, internal plasticization escholarship.org |
Integration in Coordination Chemistry for Novel Material Systems
The ability of ions and molecules to self-assemble into ordered, functional superstructures is a cornerstone of modern materials chemistry. Sodium benzenethiolate, comprising a metal cation and a coordinating anion, is a candidate for constructing such systems.
Coordination polymers are extended networks of metal ions linked by organic ligands. While specific examples of coordination polymers constructed solely from sodium benzenethiolate are not extensively documented, the principles of their formation are well-established. Researchers have synthesized 2D and 3D sodium-based coordination polymers using various carboxylate ligands, where sodium ions are bridged by the oxygen atoms of the ligands and sometimes water molecules to form intricate networks. nih.govresearchgate.net
Analogously, sodium benzenethiolate possesses the necessary components to form such structures. The Na⁺ ion can act as the metallic node, and the benzenethiolate anion can function as a bridging ligand. The sulfur atom of the thiolate is a soft donor that can coordinate to the sodium cation, potentially leading to the formation of supramolecular assemblies and coordination polymers with unique structural and electronic properties. nih.govrsc.org These dynamic assemblies are held together by noncovalent interactions and can exhibit responsive behaviors. nih.gov
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enables highly efficient organic light-emitting diodes (OLEDs) by harvesting non-emissive triplet excitons. ossila.comyoutube.com TADF emitters are typically complex organic molecules designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. beilstein-journals.org This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the emissive singlet state, activated by thermal energy. ossila.com
While sodium benzenethiolate itself is not a TADF emitter, its constituent benzenethiolate moiety is a relevant structural motif for the design of advanced TADF molecules. rsc.orgnih.gov Many TADF emitters are based on a donor-acceptor architecture to facilitate charge transfer in the excited state, which helps to separate the electron and hole and minimize the S₁-T₁ energy gap. youtube.com The sulfur atom and phenyl ring of benzenethiolate can function as part of an electron-donating group in such a molecular design. By chemically incorporating benzenethiolate derivatives into a larger conjugated system with an electron-accepting unit, it is possible to engineer novel molecules with TADF properties for next-generation displays and lighting. beilstein-journals.orgrsc.org
Catalytic Applications Beyond Traditional Organic Synthesis
Beyond its use as a stoichiometric reagent in reactions like demethylation, sodium benzenethiolate is demonstrating utility as a catalyst in materials synthesis, representing an application beyond traditional small-molecule organic synthesis. nih.gov
A prime example is its role as a catalyst, specifically an initiator, in the copolymerization of sulfur and methacrylates, as detailed in section 7.1.1. nih.govacs.org In this context, it facilitates a polymerization reaction at room temperature that would otherwise require significant energy input. nih.gov This catalytic initiation opens a pathway for producing high-sulfur-content polymers under mild conditions, which has significant potential for scalable and economical fabrication of advanced optical materials. nih.govacs.org The catalytic activity of nanomaterials, in general, is a major area of research, with applications in energy production, environmental remediation, and chemical synthesis. omicsonline.orgmdpi.commdpi.comiitm.ac.in The use of sodium benzenethiolate to initiate polymerization for functional materials aligns with this trend, where a small amount of a substance can enable the creation of a material with desired properties.
Table 3: Catalytic Role of Sodium Benzenethiolate in Polymer Synthesis
| Reaction | Catalyst / Initiator | Monomers | Conditions | Application of Product |
| Anionic Copolymerization nih.govacs.org | Sodium benzenethiolate | Methacrylate derivatives, Elemental Sulfur (S₈) | Room Temperature, in DMF solvent nih.gov | Functional polymers with high refractive index for electronics nih.govacs.org |
Electrocatalysis: CO2 Reduction using Thiolate-Derived Nanostructures
The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a critical strategy for mitigating greenhouse gas emissions and establishing a carbon-neutral energy cycle. rsc.orgresearchgate.net Thiolate-derived nanostructures have emerged as a promising class of electrocatalysts, offering enhanced efficiency and selectivity for this conversion. The functionalization of metal nanostructures with thiolate ligands, such as benzenethiolate, can significantly alter the catalyst's surface properties, leading to improved performance. rsc.orgresearchgate.netresearchgate.net
The introduction of thiolate ligands onto the surface of metal nanoparticles, such as gold (Au), silver (Ag), and copper (Cu), can create structurally and chemically modified local reaction environments. rsc.org This modification can tune the electronic structure of the metal catalyst, optimizing the binding energies of key reaction intermediates like *COOH and *CO. researchgate.net For instance, modifying bulk gold electrodes with 2-phenylethanethiol (B1584568) has been shown to double both the Faradaic efficiency and the current density for CO evolution. rsc.org This enhancement is attributed to the ligand-induced reconstruction of the gold surface, which creates more active sites for CO2RR. rsc.org
Bimetallic nanostructures derived from metal thiolates also show significant promise. A notable example involves interfaced Ag/Cu nanostructures synthesized from the electrochemical reduction of bilayered nanoplates of silver and copper thiolates. temple.edu These catalysts have demonstrated a high Faradaic efficiency of approximately 50% for the reduction of CO2 to ethanol (B145695). temple.eduresearchgate.net The presence of Ag/Cu interfaces, facilitated by the thiolate precursors, promotes the coupling of intermediates formed on the different metal surfaces, while the residual thiolate anions on the surface help to suppress the competing hydrogen evolution reaction (HER). temple.eduresearchgate.net
The performance of these thiolate-derived nanostructures is highly dependent on the nature of the thiol ligand and the underlying metal. The strategic selection of thiols can therefore be used as a simple and effective method to tune the activity and selectivity of electrocatalysts for CO2 reduction. rsc.org
Table 1: Performance of Thiolate-Derived Nanocatalysts in CO2 Electrochemical Reduction
| Catalyst System | Product | Max. Faradaic Efficiency (FE) | Potential (vs. RHE) | Source(s) |
| 2-Phenylethanethiol-Au | CO | ~2-fold enhancement vs. bare Au | -0.6 to -0.9 V | rsc.org |
| Interfaced Ag/Cu from thiolates | Ethanol | ~50% | Not specified | temple.eduresearchgate.net |
| 2-Mercaptopropionic acid-Au | H2 | ~100% | Not specified | rsc.org |
| Thiol-capped Au/Cu Nanoparticles | CO | ~100% | -0.8 V |
Ligand Design in Heterogeneous and Homogeneous Catalysis
The design of ligands is a cornerstone of modern catalysis, enabling the precise tuning of a metal center's electronic and steric properties to control catalytic activity and selectivity. nih.govresearchgate.net Benzenethiolate and its derivatives serve as versatile building blocks in the design of such ligands for both homogeneous and heterogeneous systems.
In homogeneous catalysis , the reactivity of a metal complex is profoundly influenced by its coordinating ligands. nih.gov Thiolate ligands, including benzenethiolate, are classified as soft Lewis bases and tend to form strong bonds with soft Lewis acidic metals. The introduction of benzenethiolate or its derivatives into a ligand framework can modulate the catalyst's performance in various reactions. An important concept in this area is metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in bond activation processes. nih.gov Thiols can act as "transient cooperative ligands" (TCLs), which can reversibly coordinate to a metal center. nih.gov This transient nature allows for the in-situ generation of a catalytically active species and provides a high degree of tunability by simply varying the added thiol, a principle applicable to benzenethiolate derivatives. nih.gov This approach has been shown to influence reaction rates and even switch selectivity in processes like the semihydrogenation of alkynes. nih.gov
Investigation of Zwitterionic Metal-Thiolate Complexes in Catalysis
Zwitterionic ligands, which contain both a formal positive and a formal negative charge within the same molecule, are of growing interest in catalysis. rsc.org When incorporated into metal complexes, these ligands can impart unique electronic properties and reactivity. The investigation of zwitterionic metal-thiolate complexes, including those derived from benzenethiolate, is an emerging frontier.
Zwitterionic thiolates can be synthesized, for example, by reacting a suitable precursor with a strong base followed by reaction with an electrophile. researchgate.net An example of a zwitterionic benzenethiolate derivative is 4-(trimethylammonio)benzenethiolate. The synthesis of metal complexes with such ligands can lead to novel structures and catalytic activities. For instance, zwitterionic triazol(in)ium-5-dithiocarboxylates have been used to synthesize Ru(II) complexes that show catalytic activity in transfer hydrogenation reactions. researchgate.net
The unique charge distribution in zwitterionic ligands can influence the electronic environment of the metal center, potentially enhancing catalytic performance or enabling novel reaction pathways. rsc.orgchemrxiv.org Research into zwitterionic heavier pnictinidenes stabilized by bis(N-heterocyclic carbene)borate ligands has shown that these systems can participate in redox catalytic transformations. chemrxiv.org Similarly, zwitterionic ammoniumalkenyl ligands have been successfully incorporated into hexaruthenium carbido carbonyl cluster complexes, demonstrating the versatility of this ligand class. nih.gov While the catalytic applications of metal complexes specifically bearing the sodium;benzenethiolate-derived zwitterion are still under exploration, the principles established with other zwitterionic thiolates and related ligands suggest a promising avenue for the development of new catalysts with tunable properties. rsc.orgresearchgate.net
Emerging Research Directions and Future Prospects
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The integration of sodium benzenethiolate (B8638828) reactions into continuous flow chemistry systems represents a significant step towards more sustainable and efficient chemical manufacturing. eurekaselect.comrsc.org Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, reduced waste, and easier scalability. eurekaselect.comsemanticscholar.org These benefits are particularly relevant for reactions involving potent nucleophiles like benzenethiolate, where precise temperature and stoichiometry control can minimize side-product formation and improve yield.
Research in this area focuses on adapting classic thiolate reactions, such as nucleophilic aromatic substitution (SNAr) or the synthesis of thioethers, to flow reactor setups. The improved heat and mass transfer in microreactors allows for reactions to be conducted at higher temperatures and concentrations than are feasible in batch, drastically reducing reaction times. rsc.org Furthermore, continuous processing enables the safe handling of potentially hazardous reagents and intermediates, as only small volumes are reacting at any given moment. This approach aligns with the principles of green chemistry by minimizing solvent usage and energy consumption. rsc.orgrsc.org
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Seconds to minutes |
| Heat Transfer | Poor, localized heating | Excellent, uniform heating |
| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |
| Safety | Risk of thermal runaway | Inherently safer, small volumes |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" |
| Waste Generation | Higher solvent-to-product ratio | Minimized solvent and waste |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding the intricate details of reaction kinetics and mechanisms is crucial for optimization and control. Emerging research is applying advanced spectroscopic techniques for the real-time, in-situ monitoring of reactions involving sodium benzenethiolate. Techniques such as online Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Raman, Mid-IR) are being integrated directly into reaction vessels and flow reactors. magritek.commdpi.com
Benchtop NMR spectroscopy, for instance, can be installed in a laboratory fume hood to provide real-time quantitative data on the consumption of reactants and the formation of products and intermediates. magritek.com This allows chemists to precisely determine reaction endpoints, study kinetics, and identify transient species that would be missed by traditional offline analysis. magritek.com Similarly, Raman and IR probes can monitor changes in the vibrational modes of specific chemical bonds, offering a non-destructive window into the reaction as it happens. These methods are invaluable for optimizing reaction conditions and ensuring process consistency, particularly in the transition from laboratory-scale experiments to larger-scale production.
| Spectroscopic Technique | Information Provided | Application in Thiolate Reactions |
| Online NMR Spectroscopy | Quantitative concentration of reactants, intermediates, and products; structural information. | Tracking the conversion of sodium benzenethiolate to a thioether product; identifying short-lived intermediates. magritek.com |
| Raman Spectroscopy | Changes in molecular vibrations; sensitive to non-polar bonds (e.g., S-S, C-S). | Monitoring disulfide bond formation or cleavage; quantifying thiolate concentration. mdpi.com |
| Infrared (IR) Spectroscopy | Changes in molecular vibrations; sensitive to polar bonds (e.g., C=O). | Following reactions where a carbonyl group is consumed or formed in the presence of a thiolate. |
| UV-Vis Spectroscopy | Electronic transitions, often used for colored compounds. | Monitoring reactions of metal-thiolate complexes that exhibit distinct absorption spectra. proquest.com |
Development of Novel Organometallic Thiolate Catalysts
Sodium benzenethiolate serves as a critical precursor for the synthesis of advanced organometallic catalysts. The benzenethiolate ligand can coordinate to a wide range of transition metals, modulating their electronic properties and reactivity. Research is actively exploring the synthesis of novel metal-thiolate complexes for a variety of catalytic transformations. nih.govmdpi.comfrontiersin.org
A significant area of focus is the development of catalysts for small molecule activation, inspired by the active sites of metalloenzymes. acs.orgnih.gov For example, dinuclear iron-thiolate and nickel-iron-thiolate complexes have been synthesized as mimics of hydrogenase enzymes, which are capable of catalyzing the evolution of hydrogen from protons. proquest.comnih.gov In other work, visible-light photoredox catalysis has been combined with nickel catalysis for the hydrothiolation of allenes, a process where a thiophenol (the conjugate acid of benzenethiolate) is added across a carbon-carbon double bond. acs.org These thiolate-ligated catalysts offer unique reactivity that is often complementary to more traditional phosphine- or amine-based systems.
| Catalyst Class | Metal Center(s) | Target Application | Research Finding |
| Hydrogenase Mimics | Ni, Fe | Catalytic H₂ evolution | Dinuclear MFe (M=Ni, Fe) complexes with thiolate bridges show activity for H₂ production in solution and on electrodes. nih.gov |
| Dioxygen Activation | Mn, Fe | Selective oxidation | Isostructural Mn and Fe dinuclear complexes with thiolate ligands activate O₂ for selective reduction to H₂O₂ or H₂O. nih.gov |
| Hydrothiolation Catalysts | Ni | C-S bond formation | A dual system using a nickel catalyst and a photoredox catalyst enables the regioselective addition of thiols to allenes. acs.org |
| C-H Functionalization | Pd | Synthesis of heterocycles | Palladium(II) complexes have been studied for the regioselective C-H activation of quinoline (B57606) N-oxides. rsc.org |
Exploration of Thiolate-Mediated Transformations in Bio-inspired Systems (Mechanistic Focus)
The sulfur atom in thiolate ligands plays a crucial role in the function of numerous metalloproteins and metalloenzymes. acs.orgnih.gov Researchers are designing and studying synthetic metal-thiolate complexes to gain mechanistic insight into these biological systems. Sodium benzenethiolate provides a readily accessible aryl thiolate ligand that can be incorporated into these bio-inspired models.
One area of intense study is the modeling of thiol dioxygenases (TDOs), which catalyze the oxygenation of cysteine. nih.gov Synthetic iron(II) complexes featuring a thiolate ligand have been shown to react with molecular oxygen to yield sulfinate products, mimicking the enzymatic reaction. nih.gov Mechanistic studies, often combining kinetics and spectroscopy, focus on understanding the key steps of O₂ activation, which is proposed to involve the formation of an iron-superoxo species followed by nucleophilic attack on the sulfur atom. nih.govnih.gov Understanding these fundamental mechanistic pathways in model systems provides valuable knowledge about the enzymatic processes and can guide the development of new oxidation catalysts. acs.orgnih.gov
Computational Design of Next-Generation Thiolate Reagents and Catalysts
Computational chemistry has become an indispensable tool for predicting and designing new catalysts and reagents. researchgate.netmdpi.com Density Functional Theory (DFT) and other computational methods are being used to model the geometric and electronic structures of thiolate-containing molecules and to predict their reactivity. rsc.orgnih.gov This in silico approach accelerates the discovery process by allowing researchers to screen numerous potential candidates before committing to laboratory synthesis.
For next-generation thiolate reagents, computational studies can predict how substituents on the benzene (B151609) ring will affect the nucleophilicity of the sulfur atom or the stability of the corresponding radical. In catalyst design, DFT calculations can elucidate reaction mechanisms, determine the energies of transition states, and rationalize observed selectivity. mdpi.comnih.gov For example, computational models have been used to understand O₂ binding and O-S bond formation in mimics of thiol dioxygenase enzymes. nih.gov By correlating computed properties, such as d-band center positions in metals, with catalytic activity, researchers can establish structure-property relationships that guide the rational design of more efficient and selective thiolate-based catalysts. researchgate.netnih.gov
Q & A
Basic: What are the established synthesis routes and characterization methods for sodium benzenethiolate?
Answer:
Sodium benzenethiolate is typically synthesized by reacting benzenethiol (C₆H₅SH) with sodium hydroxide (NaOH) or sodium hydride (NaH) in anhydrous solvents like ethanol or tetrahydrofuran (THF). Technical-grade sodium benzenethiolate (90% purity) is commercially available as a white solid or aqueous solution . For characterization:
- NMR spectroscopy (¹H/¹³C) confirms the absence of free benzenethiol.
- FTIR spectroscopy identifies the S–Na stretching vibration (~450 cm⁻¹) and aromatic C–H stretches.
- Elemental analysis validates stoichiometry (C: ~54%, S: ~24%, Na: ~17%).
- Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition observed above 200°C.
Experimental protocols should specify reaction conditions (e.g., inert atmosphere) and purification steps to avoid oxidation .
Basic: What are the key chemical properties of sodium benzenethiolate relevant to nucleophilic reactions?
Answer:
Sodium benzenethiolate acts as a strong nucleophile and base due to its polarizable sulfur atom and ionic nature. Key properties include:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (forms a 20–40% aqueous solution).
- Reactivity : Participates in SN₂ reactions (e.g., alkylation), aromatic nucleophilic substitution (e.g., with nitroarenes), and elimination reactions (e.g., DDT dehydrochlorination).
- Stability : Sensitive to oxygen and moisture; storage under argon or nitrogen is recommended. Reactivity can be modulated by solvent choice—methanol enhances solubility but may reduce nucleophilicity due to hydrogen bonding .
Advanced: How does the adsorption geometry of benzenethiolate on Au(111) surfaces influence self-assembled monolayer (SAM) formation?
Answer:
Density functional theory (DFT) studies reveal that benzenethiolate adsorbs preferentially at bridge sites on Au(111), tilted ~61° from the surface normal. Key findings:
- SAM Stability : The (2√3×3) herringbone structure is stabilized by van der Waals interactions between aromatic rings and steric relaxation of Au atoms.
- Substrate Effects : Adsorption induces repulsive Au–Au interactions, creating surface vacancies that facilitate SAM ordering.
- Orientation : In SAMs, molecules adopt a near-upright orientation (tilt ~10°), contrasting with isolated molecules. Experimental validation via STM or X-ray photoelectron spectroscopy (XPS) is critical to resolve discrepancies in reported SAM ordering .
Advanced: How can contradictions in experimental data on SAM formation (ordered vs. disordered phases) be systematically addressed?
Answer:
Contradictions arise from variations in:
- Substrate Preparation : Au(111) surface defects or contamination alter adsorption kinetics.
- Deposition Conditions : Solvent choice (e.g., ethanol vs. DMSO), concentration, and incubation time affect monolayer packing.
- Characterization Techniques : STM may detect short-range order, while XRD requires long-range crystallinity.
Methodological Solutions : - Conduct comparative studies under controlled conditions (e.g., UHV vs. ambient).
- Use complementary techniques (e.g., electrochemical impedance spectroscopy + AFM) to correlate structure and function.
- Replicate protocols from conflicting studies to isolate critical variables .
Advanced: What role does sodium benzenethiolate play in coordination chemistry, and how are its complexes characterized?
Answer:
Sodium benzenethiolate serves as a ligand precursor for transition-metal complexes, such as Co(II)-thiolate systems:
- Synthesis : Reacting Na(C₆H₅S) with CoCl₂ in THF yields [Co(SPh)₄]²⁻ (Ph = phenyl), stabilized by tetrahedral coordination.
- Characterization :
- X-ray crystallography confirms distorted tetrahedral geometry (D₂d symmetry).
- Magnetic susceptibility measurements indicate high-spin Co(II) (μeff ~4.3 μB).
- UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands at ~450 nm.
Applications include catalysis and molecular magnetism, though air sensitivity requires rigorous inert-atmosphere techniques .
Methodological: How should researchers design experiments to study sodium benzenethiolate’s reactivity in elimination reactions?
Answer:
For mechanistic studies (e.g., DDT dehydrochlorination):
- Kinetic Analysis : Monitor reaction progress via GC-MS or HPLC to determine rate constants.
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to probe solvent effects on transition states.
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian or ORCA software) to identify intermediates.
- Control Experiments : Test reactions with alternative thiolates (e.g., sodium ethanethiolate) to isolate steric/electronic effects .
Methodological: How can theoretical predictions (e.g., DFT) and experimental data on benzenethiolate’s adsorption energetics be reconciled?
Answer:
Discrepancies often stem from:
- Model Simplifications : DFT may neglect solvent effects or use idealized surface models.
- Experimental Artifacts : Surface contamination or non-equilibrium conditions skew results.
Validation Strategies : - Compare calculated adsorption energies (~1.5–2.0 eV) with temperature-programmed desorption (TPD) data.
- Use in situ spectroscopy (e.g., IRAS) to validate predicted molecular orientations.
- Refine computational models by incorporating van der Waals corrections (e.g., DFT-D3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
